N-(4-methoxyphenyl)imidazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine typically involves the reaction of 4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include heating the mixture at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)imidazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)imidazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)imidazolidin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The methoxy group on the phenyl ring can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)imidazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.
N-(4-methoxyphenyl)imidazolidine: Lacks the imine functionality.
N-(4-methoxyphenyl)imidazole: Contains a different ring structure with three nitrogen atoms.
Uniqueness
N-(4-methoxyphenyl)imidazolidin-2-imine is unique due to its specific imine functionality, which allows it to participate in a variety of chemical reactions and interactions that are not possible with its analogs. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHVGWHOPGTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.